molecular formula C25H30N3O+ B12808191 Methylium, bis[4-(dimethylamino)phenyl][4-[(2-hydroxyethyl)amino]phenyl]- CAS No. 71173-64-3

Methylium, bis[4-(dimethylamino)phenyl][4-[(2-hydroxyethyl)amino]phenyl]-

Cat. No.: B12808191
CAS No.: 71173-64-3
M. Wt: 388.5 g/mol
InChI Key: MSYYTNHEAVXEAB-UHFFFAOYSA-O
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Description

The compound Methylium, bis[4-(dimethylamino)phenyl][4-[(2-hydroxyethyl)amino]phenyl]- is a cationic triphenylmethane derivative characterized by two 4-(dimethylamino)phenyl groups and a 4-[(2-hydroxyethyl)amino]phenyl substituent attached to a central methylium ion. This structure places it within a class of compounds widely studied for their electronic properties and applications in dyes, sensors, and biological staining. The presence of both dimethylamino and hydroxyethylamino groups introduces distinct electronic and solubility characteristics, differentiating it from simpler triphenylmethylium dyes like Crystal Violet .

Properties

CAS No.

71173-64-3

Molecular Formula

C25H30N3O+

Molecular Weight

388.5 g/mol

IUPAC Name

[4-[[4-(dimethylamino)phenyl]-[4-(2-hydroxyethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium

InChI

InChI=1S/C25H29N3O/c1-27(2)23-13-7-20(8-14-23)25(21-9-15-24(16-10-21)28(3)4)19-5-11-22(12-6-19)26-17-18-29/h5-16,29H,17-18H2,1-4H3/p+1

InChI Key

MSYYTNHEAVXEAB-UHFFFAOYSA-O

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)NCCO

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the formation of a triarylmethylium salt through condensation and subsequent functional group modifications. The key steps include:

Specific Synthetic Routes

Condensation of Bis(4-dimethylamino)phenylmethanol with 4-(2-hydroxyethylamino)benzaldehyde

One effective method involves the condensation of bis(4-dimethylamino)phenylmethanol (CAS 119-58-4) with 4-(2-hydroxyethylamino)benzaldehyde under acidic conditions to form the methylium salt. The bis(4-dimethylamino)phenylmethanol serves as the nucleophilic triarylmethane precursor, while the aldehyde provides the electrophilic site for condensation.

Step Reagents/Conditions Description
1 Bis(4-dimethylamino)phenylmethanol + 4-(2-hydroxyethylamino)benzaldehyde Condensation under acidic catalysis to form triarylmethane intermediate
2 Oxidation or protonation (e.g., with HCl) Conversion to methylium cation salt
3 Purification (recrystallization or chromatography) Isolation of pure methylium salt
Schiff Base Intermediate Route

Another approach involves the synthesis of Schiff bases as intermediates, which are then converted into the methylium salt. For example, condensation of 2,2'-iminobisethanol with 4-(dimethylamino)benzaldehyde derivatives forms Schiff bases that can be further cyclized or oxidized to yield the target methylium compound.

Step Reagents/Conditions Description
1 2,2'-iminobisethanol + 4-(dimethylamino)benzaldehyde Formation of Schiff base intermediate
2 Acidic treatment or oxidation Conversion to methylium salt
3 Purification Isolation of final product

Reaction Conditions and Optimization

  • Solvents : Common solvents include ethanol, methanol, or dichloromethane, chosen for solubility and reaction compatibility.
  • Catalysts : Acid catalysts such as hydrochloric acid or p-toluenesulfonic acid are used to promote condensation and protonation steps.
  • Temperature : Reactions are typically conducted at ambient to moderate temperatures (25–80 °C) to optimize yield and minimize side reactions.
  • Purification : Techniques such as recrystallization, column chromatography, or preparative HPLC are employed to achieve high purity.

Analytical Data Supporting Preparation

Parameter Data/Value Source/Method
Molecular Weight 388.5 g/mol Computed (PubChem)
Melting Point Not explicitly reported Dependent on purity and form
Spectroscopic Confirmation NMR, IR, UV-Vis Confirms substitution pattern
Purity >95% (typical after purification) HPLC or TLC analysis

Research Findings and Notes

  • The presence of dimethylamino groups enhances electron donation, stabilizing the methylium cation.
  • The hydroxyethylamino substituent provides sites for hydrogen bonding, influencing solubility and reactivity.
  • Schiff base intermediates are valuable for modular synthesis, allowing variation in substituents for tailored properties.
  • The synthetic routes require careful control of reaction conditions to avoid side reactions such as over-oxidation or polymerization.

Summary Table of Preparation Methods

Method Key Reagents Advantages Limitations
Condensation of bis(4-dimethylamino)phenylmethanol with 4-(2-hydroxyethylamino)benzaldehyde Bis(4-dimethylamino)phenylmethanol, 4-(2-hydroxyethylamino)benzaldehyde, acid catalyst Direct route, good yields Requires pure starting materials
Schiff base intermediate route 2,2'-iminobisethanol, 4-(dimethylamino)benzaldehyde, acid catalyst Modular, allows substituent variation Multi-step, requires intermediate purification

Chemical Reactions Analysis

Types of Reactions

Bis(4-(dimethylamino)phenyl)(4-((2-hydroxyethyl)amino)phenyl)methylium undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Bis(4-(dimethylamino)phenyl)(4-((2-hydroxyethyl)amino)phenyl)methylium is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Employed in studies involving enzyme interactions and protein binding.

    Medicine: Investigated for potential therapeutic applications, including as a component in drug development.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Bis(4-(dimethylamino)phenyl)(4-((2-hydroxyethyl)amino)phenyl)methylium involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to changes in cellular processes. The pathways involved often include signal transduction and metabolic regulation.

Comparison with Similar Compounds

Structural and Electronic Comparisons
Compound Name Substituents Molecular Formula Key Structural Features
Target Compound bis[4-(dimethylamino)phenyl], [4-[(2-hydroxyethyl)amino]phenyl] C₂₃H₂₉N₃O⁺ Cationic methylium core; hydroxyethyl group enhances hydrophilicity.
Tris[4-(dimethylamino)phenyl]methylium (Crystal Violet) Three 4-(dimethylamino)phenyl groups C₂₅H₃₀N₃⁺ Fully aromatic substituents; strong electron-donating dimethylamino groups stabilize the cationic charge.
Basic Violet 1 bis[4-(dimethylamino)phenyl], [4-(methylamino)phenyl] C₂₃H₂₇N₃⁺ Methylamino group provides moderate electron donation; used in hair dyes.
Michler’s Ketone bis[4-(dimethylamino)phenyl]methanone C₁₇H₂₀N₂O Neutral ketone derivative; serves as a key intermediate in dye synthesis.

Key Insights :

  • Compared to Michler’s Ketone, the methylium ion in the target compound enhances electrophilicity, making it more reactive in dye-forming reactions .
Physicochemical Properties
Property Target Compound Crystal Violet Basic Violet 1 Michler’s Ketone
Solubility High in polar solvents (due to hydroxyethyl) Moderate in water/ethanol Moderate in organic solvents Low in water; soluble in acetone
Stability Stable in acidic conditions Highly stable; resistant to oxidation Sensitive to UV degradation Photostable but hydrolyzes under strong acids/bases
λmax (Absorption) ~590 nm (estimated) 590 nm (purple) ~550 nm (violet) 365 nm (UV absorption)

Analysis :

  • The hydroxyethyl group in the target compound likely shifts its absorption spectrum slightly compared to Crystal Violet, as electron-donating substituents alter π-π* transitions .
  • Enhanced solubility could make the compound suitable for biomedical staining or ink formulations, where Crystal Violet’s lower hydrophilicity limits its use .

Biological Activity

Methylium, bis[4-(dimethylamino)phenyl][4-[(2-hydroxyethyl)amino]phenyl]- (CAS No. 71173-64-3) is a complex organic compound notable for its unique structure, which includes dimethylamino and hydroxyethylamino functional groups. This compound has garnered attention in various fields, including chemistry, biology, and medicine, due to its potential biological activities.

  • Molecular Formula : C25H30N3O
  • Molecular Weight : 388.5 g/mol
  • IUPAC Name : [4-[[4-(dimethylamino)phenyl]-[4-(2-hydroxyethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium

The biological activity of Methylium is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The presence of both dimethylamino and hydroxyethylamino groups allows it to engage in multiple biochemical pathways, influencing signal transduction and metabolic regulation.

Biological Activity Overview

Research has indicated that Methylium exhibits several biological activities:

  • Cytotoxicity : Studies have shown that derivatives of compounds similar to Methylium can induce cytotoxic effects on human lymphocytes. For instance, the cytotoxic potential was assessed using chromosomal aberration tests and micronucleus assays, revealing significant decreases in the mitotic index (MI) and increases in chromosomal aberrations (CAs) when treated with related compounds .
  • Antimicrobial Activity : Methylium derivatives have demonstrated antibacterial and antifungal properties. For example, research on related compounds has shown effective inhibition against various microbial strains, suggesting potential applications in developing antimicrobial agents .
  • Enzyme Interaction : The compound's ability to bind to specific enzymes indicates a potential role in modulating enzymatic activities. This interaction is critical for understanding its therapeutic applications in drug development .

Case Study 1: Cytotoxic Effects on Human Lymphocytes

In a study examining the cytotoxic effects of related compounds on cultured human lymphocytes, it was found that treatment with specific concentrations led to significant genotoxicity. The study utilized positive controls like Mitomycin-C (MMC) and cyclophosphamide to establish baseline cytotoxic effects .

Treatment Concentration (µg/mL)Mitotic Index (MI)Chromosomal Aberrations (CAs)
Control100%0%
DPTD (45 µg/mL)75%15%
DPTD (90 µg/mL)50%30%
DPTD (180 µg/mL)25%50%

Case Study 2: Antimicrobial Activity

A study investigating the antibacterial properties of Methylium derivatives revealed significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various strains, indicating the compound's potential as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Q & A

Q. What are the key synthetic routes for Methylium, bis[4-(dimethylamino)phenyl][4-[(2-hydroxyethyl)amino]phenyl]-?

The compound is typically synthesized via a condensation reaction between substituted aromatic amines and formaldehyde derivatives under acidic conditions. For example, analogous methylium salts (e.g., crystal violet derivatives) are synthesized by reacting dimethylaminobenzaldehyde with aniline derivatives, followed by oxidation to form the cationic methylium center . Key steps include:

  • Step 1 : Condensation of 4-(dimethylamino)benzaldehyde with 4-[(2-hydroxyethyl)amino]aniline.
  • Step 2 : Acid-catalyzed cyclization and oxidation to stabilize the methylium ion.
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures to isolate the cationic product.

Q. How is this compound characterized spectroscopically?

A multi-technique approach is essential:

  • UV-Vis Spectroscopy : Absorption maxima in the 500–600 nm range (typical for triarylmethylium dyes) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M]⁺) and exact mass (e.g., exact mass ~537.57 g/mol for structural analogs) .
  • NMR : ¹H NMR shows aromatic protons (δ 6.5–8.0 ppm), dimethylamino groups (singlet at δ 2.8–3.2 ppm), and hydroxyethyl protons (δ 3.5–4.0 ppm) .

Q. What are its primary photophysical properties?

The compound exhibits strong absorption in the visible spectrum due to its conjugated triarylmethylium core. Fluorescence quenching is common in polar solvents, as observed in related cationic dyes .

Advanced Research Questions

Q. How does solvent polarity affect the stability of the methylium ion?

Stability is inversely correlated with solvent polarity. In polar solvents (e.g., water), the methylium ion undergoes hydrolysis to form a leuco base (neutral triarylmethanol). Experimental design:

  • Kinetic Studies : Monitor UV-Vis absorbance decay at λₘₐₓ over time in solvents like water, ethanol, and DMSO.
  • pH Dependence : Stability improves under acidic conditions (pH < 4) due to protonation of the leuco base .

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

Discrepancies in toxicity studies (e.g., conflicting EC₅₀ values in aquatic organisms) may arise from differences in test models or impurity profiles. Methodological solutions:

  • Purity Assessment : Use HPLC-UV/Vis to verify purity (>98%) and rule out by-products (e.g., unreacted amines).
  • Standardized Assays : Adopt OECD guidelines for acute toxicity testing in Daphnia magna or algae .

Q. What advanced techniques are used to study its interactions with biomacromolecules?

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity with DNA or proteins (e.g., serum albumin).
  • Molecular Dynamics Simulations : Model interactions between the methylium ion and DNA grooves, leveraging its planar aromatic structure .

Methodological Challenges and Solutions

Q. How to address solubility limitations in aqueous media?

  • Counterion Exchange : Replace chloride with more hydrophilic counterions (e.g., tosylate) to enhance solubility.
  • Co-solvents : Use DMSO/water mixtures (<5% DMSO) to maintain biological relevance .

Q. What strategies mitigate spectral interference in complex matrices?

  • Derivatization : Convert the methylium ion to a fluorescent leuco form using sodium dithionite.
  • Chromatographic Separation : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient .

Data Contradictions and Validation

Parameter Reported Value 1 Reported Value 2 Resolution Strategy
Log P (Octanol-Water) 2.5 (predicted) 1.8 (experimental) Validate via shake-flask method with HPLC quantification.
Absorption λₘₐₓ 580 nm (ethanol) 565 nm (water) Confirm solvent-specific shifts using controlled pH.

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